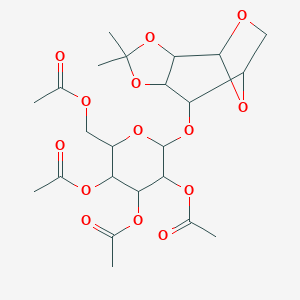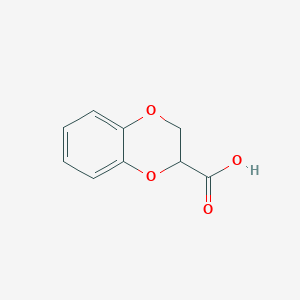![molecular formula C10H16N6O7 B021274 3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate CAS No. 102516-67-6](/img/structure/B21274.png)
3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-: is a complex organic compound with potential applications in various scientific fields. This compound features a beta-alanine backbone with additional functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO- typically involves multi-step organic reactions. The process may start with the preparation of beta-alanine, followed by the introduction of the diazo and nitroamino groups through specific reagents and catalysts. Common reaction conditions include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazo and nitroamino groups may play a role in binding to these targets, leading to specific biological or chemical outcomes. Pathways involved could include signal transduction, metabolic processes, or chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Beta-alanine derivatives: Compounds with similar beta-alanine backbones but different functional groups.
Diazo compounds: Molecules containing diazo groups with various applications in organic synthesis.
Nitroamino compounds: Compounds featuring nitroamino groups with potential biological activities.
Uniqueness
Beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-: is unique due to its combination of functional groups, which may impart distinct chemical reactivity and biological properties compared to other similar compounds.
Properties
CAS No. |
102516-67-6 |
|---|---|
Molecular Formula |
C10H16N6O7 |
Molecular Weight |
332.27 g/mol |
IUPAC Name |
3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate |
InChI |
InChI=1S/C10H16N6O7/c11-12-8-9(17)2-1-4-13(15(20)21)6-7-14(16(22)23)5-3-10(18)19/h1-8H2 |
InChI Key |
NXRWOGRWYCNSKK-UHFFFAOYSA-N |
SMILES |
C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
102516-67-6 |
Synonyms |
N-(2-((5-Diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-beta-alanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)





![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)






